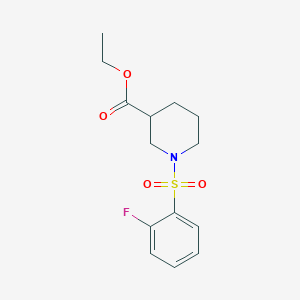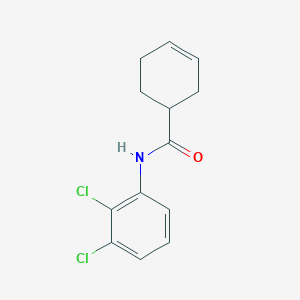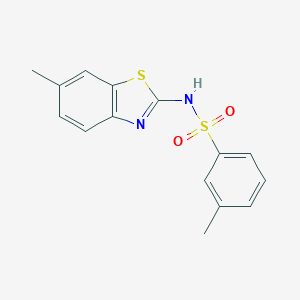
N-(sec-butyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2,4-difluorobenzenesulfonamide, also known as DBS-043, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields. DBS-043 is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. In
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-2,4-difluorobenzenesulfonamide involves its interaction with ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has been shown to modulate the activity of certain ion channels, such as the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. By modulating the activity of these ion channels, this compound can affect various physiological processes, such as pain perception and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target ion channel and the cell type. For example, this compound has been shown to inhibit the activity of ASIC1a, which is involved in pain perception and neuronal excitability. Inhibition of ASIC1a by this compound can lead to the reduction of pain sensation and the suppression of epileptic seizures. This compound has also been shown to activate TRPV1, which is involved in the regulation of body temperature and pain perception. Activation of TRPV1 by this compound can lead to the sensation of heat and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for certain ion channels. This compound can be used as a tool compound to study the function of ion channels in various physiological processes. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
Direcciones Futuras
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has shown great potential for various research fields, and there are several future directions that could be explored. One direction is the development of new this compound derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the role of this compound in other physiological processes, such as inflammation and cardiovascular function. Furthermore, this compound could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, this compound is a promising compound that could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-2,4-difluorobenzenesulfonamide involves a multi-step process that starts with the reaction of 2,4-difluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. This reaction yields this compound as the final product. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, which could lead to the development of new treatments for neurological disorders such as epilepsy and chronic pain. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, which could lead to the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
Fórmula molecular |
C10H13F2NO2S |
|---|---|
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
N-butan-2-yl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C10H13F2NO2S/c1-3-7(2)13-16(14,15)10-5-4-8(11)6-9(10)12/h4-7,13H,3H2,1-2H3 |
Clave InChI |
GHZREYDCAKEYHR-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)F)F |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
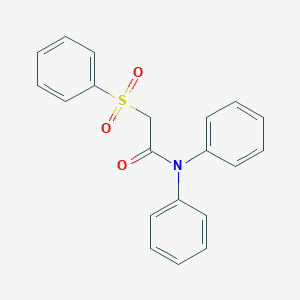
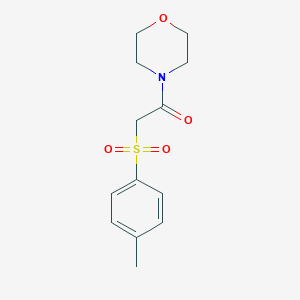
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
